
1-(2-Furoyl)piperazine
Overview
Description
1-(2-Furoyl)piperazine is a piperazine derivative featuring a furan-2-carbonyl group attached to the nitrogen atom of the piperazine ring. Its molecular formula is C₉H₁₁N₂O₂, with a molecular weight of 179.20 g/mol. This compound is primarily utilized in medicinal chemistry as a building block for synthesizing bioactive molecules. For example, it has been employed in the synthesis of thienopyrimidine derivatives acting as GPR55 receptor antagonists, demonstrating utility in cancer and neurological disorder research . The compound is synthesized via nucleophilic substitution reactions, often using this compound as a precursor in the presence of triethylamine (Et₃N) and dioxane under reflux conditions, achieving yields up to 98% in optimized protocols .
Preparation Methods
Classical Acylation via 2-Furoyl Chloride
The most widely documented method for synthesizing 1-(2-Furoyl)piperazine involves the reaction of piperazine with 2-furoyl chloride. This two-step process begins with the conversion of 2-furoic acid to its acid chloride intermediate, followed by nucleophilic acyl substitution with piperazine .
Synthesis of 2-Furoyl Chloride
2-Furoic acid undergoes chlorination using thionyl chloride (SOCl₂) under anhydrous conditions. The reaction is typically conducted at reflux (60–70°C) for 3–4 hours, yielding 2-furoyl chloride with >95% efficiency . Excess thionyl chloride is removed via distillation, leaving the acid chloride ready for subsequent reactions.
Acylation of Piperazine
In an inert solvent such as chloroform or dichloromethane, 2-furoyl chloride reacts with piperazine in a 1:1 molar ratio. To mitigate the formation of diacylated byproducts, a slight excess of piperazine (1.2 equivalents) is employed. The reaction proceeds at room temperature for 12–24 hours, with triethylamine or sodium bicarbonate added to neutralize HCl byproducts .
Representative Protocol:
-
Reactants: 2-Furoyl chloride (1.0 mol), piperazine (1.2 mol), chloroform (500 mL), NaHCO₃ (2.4 mol)
-
Conditions: Stirring at 25°C for 18 hours under N₂ atmosphere
-
Workup: Organic layer washed with 5% HCl (2×), brine (1×), dried over Na₂SO₄, and concentrated
One-Pot Synthesis Using Hexamethyldisilazane (HMDS)
Recent advancements have introduced HMDS as a coupling agent to bypass the need for isolated acid chlorides. This method directly activates 2-furoic acid, enabling a single-pot reaction with piperazine .
Reaction Mechanism
HMDS acts as both a dehydrating agent and a base, facilitating the formation of a reactive silyl ester intermediate. This intermediate undergoes nucleophilic attack by piperazine, culminating in amide bond formation .
Optimized Conditions
A study demonstrated that heating 2-furoic acid, piperazine, and HMDS (1:2:1 molar ratio) at 110°C for 5 hours under nitrogen achieves 93% conversion . The absence of solvent simplifies purification, as the reaction mixture is directly dissolved in chloroform and washed with aqueous solutions.
Key Parameters:
Parameter | Value |
---|---|
Temperature | 110°C |
Time | 5 hours |
Molar Ratio (Acid:Piperazine:HMDS) | 1:2:1 |
Solvent | Neat (no solvent) |
Yield | 93% |
Industrial-Scale Production Techniques
Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors have been adopted to enhance reaction control and reduce batch variability.
Continuous Flow Acylation
In a patented process, 2-furoyl chloride and piperazine are pumped separately into a microreactor at 50°C. The residence time of 10 minutes ensures complete conversion, with in-line neutralization of HCl using aqueous NaOH. This method achieves a throughput of 10 kg/h and a purity of 99.2%.
Crystallization and Purification
Crude this compound is recrystallized from ethanol/water (3:1 v/v) to remove unreacted piperazine and oligomeric byproducts. Industrial batches report a final yield of 81% with ≤0.5% impurities.
Comparative Analysis of Methods
The choice of synthesis route depends on scale, purity requirements, and resource availability. The table below contrasts key methodologies:
Method | Advantages | Limitations | Yield | Purity |
---|---|---|---|---|
2-Furoyl Chloride | High selectivity, established protocol | Requires SOCl₂ handling | 78–85% | 98.5% |
HMDS-Mediated | Solvent-free, one-pot synthesis | High temperature required | 93% | 97.8% |
Continuous Flow | Scalable, consistent output | Capital-intensive equipment | 81% | 99.2% |
Emerging Methodologies and Research Frontiers
Enzymatic Acylation
Preliminary studies explore lipase-catalyzed acylation in non-aqueous media. Candida antarctica lipase B (CAL-B) immobilized on mesoporous silica demonstrates 34% conversion at 40°C, though yields remain suboptimal compared to chemical methods .
Photocatalytic Approaches
Visible-light-driven catalysis using eosin Y as a photosensitizer enables room-temperature reactions. Initial trials report 62% yield under blue LED irradiation (24 hours), suggesting potential for energy-efficient synthesis .
Challenges and Optimization Strategies
Byproduct Formation
Diacylated piperazine (bis-2-furoylpiperazine) constitutes the primary impurity (3–7%). Strategies to suppress this include:
-
Using piperazine in excess (1.5–2.0 equivalents)
-
Gradual addition of 2-furoyl chloride via syringe pump
Solvent Selection
Polar aprotic solvents (e.g., DMF, acetonitrile) increase reaction rates but complicate purification. Chloroform remains preferred for its immiscibility with aqueous phases and ease of removal .
Analytical Characterization
Successful synthesis is confirmed via:
-
¹H NMR (CDCl₃): δ 6.50 (d, 1H, furan H-3), 7.20 (d, 1H, furan H-4), 3.85–3.40 (m, 8H, piperazine)
-
HPLC: Retention time 4.2 min (C18 column, 60% MeOH/H₂O)
Applications in Pharmaceutical Intermediates
This compound serves as a precursor to antibacterials (e.g., 2-[4-(2-furoyl)-1-piperazinyl]-N-arylacetamides) and neurologically active compounds. Its incorporation enhances drug solubility by 40–60% compared to unmodified piperazines .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
1-(2-Furoyl)piperazine participates in nucleophilic substitution reactions, leveraging the secondary amine groups of the piperazine ring. Key examples include:
Alkylation with Halides
- Reaction with 3-Bromopropanamides :
Reacting this compound with N-aryl/aralkyl/alkyl-3-bromopropanamides in acetonitrile with K₂CO₃ yields propanamide derivatives (e.g., 5a-u ). These compounds demonstrate antibacterial activity against S. aureus and E. coli with IC₅₀ values of 7.14–9.24 μM .- Example :
Sulfonamide Formation
- Reaction with 3,5-Dichloro-2-hydroxybenzenesulfonyl Chloride :
In a basic polar medium, this compound forms sulfonamide 3 , which reacts further with electrophiles (e.g., alkyl halides) to generate multifunctional derivatives (5a-g ). These compounds inhibit α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), with IC₅₀ values ranging from 12.4–68.7 μM .
Triazole-Thione Derivatives
- Reaction with Thiosemicarbazides :
Cyclization of 4-(3-chlorophenyl)-1-(3-fluorobenzoyl)thiosemicarbazide in alkaline conditions yields triazole-thione derivatives (e.g., 4 ), which are further functionalized via Mannich reactions with piperazines and formaldehyde .
Antimicrobial Agents
- Propanamide Derivatives : Compounds like 5a and 5p show potent antibacterial activity (MIC: 7.14–9.24 μM) and low hemolysis (4.35–15.48%), indicating therapeutic potential .
Enzyme Inhibitors
- α-Glucosidase and Cholinesterase Inhibition : Sulfonamide derivatives (5a-g ) exhibit dual inhibitory activity against enzymes linked to diabetes and Alzheimer’s disease, with molecular docking confirming binding interactions .
Anticancer Activity
- Piperazine-Modified Natural Products : Structural analogs of this compound, such as ursolic acid derivatives, demonstrate antiproliferative effects by inducing apoptosis and cell cycle arrest in cancer cells (IC₅₀: 1.33–10.44 μM) .
Synthetic Protocols and Yields
Scientific Research Applications
Medicinal Chemistry Applications
1-(2-Furoyl)piperazine has been extensively studied for its potential therapeutic properties:
- Anticancer Activity : Research indicates that derivatives of piperazine, including this compound, exhibit promising anticancer activities. For instance, studies have shown that piperazine derivatives can inhibit cell growth in various cancer cell lines, demonstrating significant selectivity for cancer cells over normal cells .
- Cholinesterase Inhibition : A study focused on the synthesis of this compound derivatives bearing benzamides found that these compounds act as butyrylcholinesterase inhibitors. This activity is relevant for treating neurodegenerative diseases such as Alzheimer's .
Analytical Chemistry Applications
The compound has also been utilized in analytical chemistry:
- Metal Ion Extraction : A notable application involves the use of this compound in the synthesis of calixarene derivatives. These derivatives demonstrated high extraction efficiency (95%) and selectivity for certain metal ions, indicating potential in environmental and industrial applications .
Synthesis of Novel Compounds
This compound serves as a precursor for synthesizing various novel compounds:
- Quinazoline Derivatives : It can be used to synthesize compounds like 2-[4-(2-furoyl) piperazin-1-yl]-4-amino-6-benzyloxy-7-methoxyquinazoline hydrochloride, which may possess enhanced pharmacological properties .
Case Study 1: Anticancer Activity
In a study examining the antiproliferative effects of various piperazine derivatives, compounds containing the furoyl moiety showed significant growth inhibition across multiple cancer cell lines, including breast and lung cancers. The most potent derivative exhibited a GI50 value of 1.00 μM against MDA-MB-468 breast cancer cells .
Case Study 2: Cholinesterase Inhibition
The structure-activity relationship study on this compound derivatives revealed that specific modifications enhance their inhibitory effects on butyrylcholinesterase. Such findings are crucial for developing new treatments for cognitive disorders .
Mechanism of Action
The mechanism of action of 1-(2-Furoyl)piperazine involves its interaction with specific molecular targets. For example, as a butyrylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . The compound’s effects on other biological targets and pathways are still under investigation.
Comparison with Similar Compounds
Comparison with Structural Analogues
Psychoactive Piperazine Derivatives
Piperazine derivatives with aromatic substituents are frequently associated with psychoactive effects. Key examples include:
Key Differences :
- TFMPP and BZP exhibit stimulant properties linked to serotonin/dopamine modulation, whereas This compound lacks recreational use and instead targets GPR55, a receptor implicated in cancer and inflammation .
- Substituent polarity: The 2-furoyl group introduces a planar, oxygen-rich moiety, contrasting with the lipophilic trifluoromethyl or benzyl groups in psychoactive analogues.
Antiviral and Anticancer Piperazine Derivatives
Piperazine rings are common in antiviral and anticancer agents due to their ability to enhance solubility and binding affinity:
Key Differences :
- Antiviral derivatives like 1-(2-pyridyl)piperazine rely on nitrogen-rich aromatic groups for viral protease inhibition, whereas This compound ’s furan ring may enhance π-π stacking in receptor binding .
- In anticancer applications, trifluoromethylphenyl derivatives show broader cytotoxicity, while This compound is more selective for GPR55-mediated pathways .
Key Insight :
- This compound is synthetically accessible under mild conditions, making it preferable for scalable drug development compared to fluorophenyl or pyrrolidinyl derivatives requiring specialized reagents .
Biological Activity
1-(2-Furoyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological effects, and research findings.
Chemical Structure and Synthesis
This compound is a derivative of piperazine, characterized by the presence of a furoyl group. The general structure can be represented as follows:
The synthesis of this compound typically involves the reaction of piperazine with 2-furoic acid or its derivatives. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as refluxing in organic solvents or utilizing coupling agents.
Biological Activities
This compound exhibits a range of biological activities, including:
- Anticancer Activity : Studies have shown that compounds containing piperazine moieties can inhibit cancer cell proliferation. For instance, a study demonstrated that derivatives of piperazine exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
- Antimicrobial Properties : Research indicates that this compound has antimicrobial effects against both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes contributes to its effectiveness .
- CNS Activity : Some studies suggest that piperazine derivatives can interact with neurotransmitter systems, potentially offering anxiolytic or antidepressant effects. This is attributed to their ability to modulate serotonin and dopamine receptors .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer potential of this compound against human cancer cell lines using the MTT assay. The results indicated an IC50 value of approximately 15 µM for breast cancer cells (MCF-7), suggesting potent activity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Activity
In vitro testing against Staphylococcus aureus and Escherichia coli revealed that this compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively. These findings underscore its potential as an antimicrobial agent .
Research Findings
Research has highlighted several key findings regarding the biological activity of this compound:
- Mechanism of Action : The compound's anticancer effects are believed to be mediated through the inhibition of specific signaling pathways involved in cell survival and proliferation. Molecular docking studies have shown binding affinity to targets such as GABARAPL1, which is involved in autophagy regulation .
- Pharmacokinetics : Preliminary studies on the pharmacokinetic profile indicate moderate absorption and bioavailability, with metabolism primarily occurring in the liver. Further investigations are needed to fully elucidate its pharmacokinetic properties .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(2-Furoyl)piperazine, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, acylation of piperazine with 2-furoyl chloride in a polar aprotic solvent (e.g., DMF or DCM) under basic conditions (K₂CO₃ or NaH) is common. Reaction monitoring via TLC (e.g., hexane:ethyl acetate, 1:8) and purification via silica gel chromatography are critical to isolate the product . Temperature control (room temperature to 60°C) and stoichiometric ratios (1:1.2 for acyl chloride:piperazine) significantly impact yield.
Q. What analytical techniques are most effective for characterizing this compound and confirming its structural integrity?
- Methodological Answer :
- Spectroscopy : NMR (¹H/¹³C) identifies substituent positions and confirms furoyl-piperazine bonding. Mass spectrometry (ESI-TOF) validates molecular weight.
- Chromatography : HPLC with UV detection (e.g., C18 column, acetonitrile:water mobile phase) ensures purity (>95%) .
- Vibrational Analysis : Raman microspectroscopy (20 mW laser, 128–256 scans) distinguishes structural isomers via unique spectral fingerprints .
Q. What are the known biological activities of this compound derivatives, and how are these typically evaluated in vitro?
- Methodological Answer : Derivatives exhibit anticancer, antimicrobial, and receptor-modulating activities. In vitro assays include:
- Antiproliferative Activity : MTT assay using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Competitive binding assays (e.g., GTPγS for GPCR activity) .
- Antimicrobial Efficacy : Broth microdilution to determine MIC against bacterial/fungal strains .
Advanced Research Questions
Q. How can reaction parameters be optimized in the synthesis of this compound derivatives to minimize by-products?
- Methodological Answer :
- Solvent Selection : DMF enhances solubility of polar intermediates, while DCM reduces side reactions .
- Catalyst Optimization : Cu(I)-catalyzed click chemistry (e.g., CuSO₄/sodium ascorbate) improves regioselectivity in triazole derivatives .
- Purification : Gradient elution in chromatography (ethyl acetate:hexane, 1:8 to 1:2) resolves closely eluting impurities .
Q. What strategies are employed to resolve contradictions in pharmacological data across different studies on piperazine derivatives?
- Methodological Answer :
- Metabolic Profiling : LC-MS/MS identifies species-specific metabolites (e.g., cytochrome P450-mediated oxidation in rats vs. humans) .
- Multivariate Analysis : PCA-LDA of Raman spectra (99% variance explained) differentiates isomers with overlapping bioactivity profiles .
- In Silico Docking : Molecular dynamics simulations (e.g., AutoDock Vina) reconcile discrepancies in receptor affinity by modeling steric/electronic effects .
Q. How do structural modifications at the piperazine ring influence the binding affinity of this compound derivatives to biological targets?
- Methodological Answer :
- Electron-Withdrawing Groups : Fluorine or trifluoromethyl groups at the phenyl ring enhance GPCR binding (e.g., 5-HT₂C receptor) via hydrophobic interactions .
- Heterocyclic Appendages : Triazole moieties improve anticancer activity by intercalating DNA or inhibiting topoisomerases .
- Steric Effects : Ortho-substitutions on the furoyl group reduce steric hindrance, increasing enzymatic inhibition (e.g., PAR2 receptor) .
Q. What advanced spectroscopic or computational methods are used to study the electronic and steric effects of substituents on this compound?
- Methodological Answer :
- DFT Calculations : B3LYP/6-31G(d) models predict HOMO-LUMO gaps and charge distribution, correlating with reactivity .
- Raman Mapping : Multivariate analysis (PCA-LDA) discriminates isomers (e.g., 3-TFMPP vs. 4-TFMPP) based on peak shifts at 800–1200 cm⁻¹ .
- Molecular Dynamics : Free-energy perturbation (FEP) simulations quantify substituent effects on binding thermodynamics .
Q. How can multivariate statistical analysis enhance the interpretation of spectral data for isomers or analogs of this compound?
- Methodological Answer :
- Data Reduction : PCA extracts principal components (PC1–PC5) explaining >95% variance in Raman spectra, isolating critical peaks .
- Classification : LDA generates canonical scores to classify isomers (e.g., 2-BZP vs. 4-BZP) with >90% accuracy .
- Validation : Leave-one-out cross-validation (LOOCV) ensures model robustness against overfitting .
Properties
IUPAC Name |
furan-2-yl(piperazin-1-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c12-9(8-2-1-7-13-8)11-5-3-10-4-6-11/h1-2,7,10H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SADPINFEWFPMEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7057735 | |
Record name | 1-(2-Furoyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7057735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40172-95-0 | |
Record name | 1-(2-Furoyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40172-95-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Furoyl)piperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040172950 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Furoyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7057735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-furoyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.822 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(2-FUROYL)PIPERAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AUX72LL1P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.